

Introduction: Strategic Importance of a Fluorinated Pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoropyridine-2-carboxylic acid**

Cat. No.: **B114950**

[Get Quote](#)

3-Fluoropyridine-2-carboxylic acid (CAS 152126-31-3) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a fluorine atom, provides a unique combination of electronic and steric properties. The pyridine core is a common motif in pharmaceuticals, while the carboxylic acid group offers a handle for amide bond formation and can act as a key interaction point with biological targets.

The strategic placement of a fluorine atom at the 3-position is particularly noteworthy. Fluorine, being the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and conformational preference.^{[3][4][5]} These modulations are often exploited in drug design to enhance pharmacokinetic profiles, improve target affinity, and block sites of metabolic degradation.^{[3][5][6]} This guide provides a comprehensive analysis of the core physicochemical properties of **3-Fluoropyridine-2-carboxylic acid**, details the experimental protocols for their determination, and discusses the implications for its application in research and development.

Core Physicochemical Data Summary

The fundamental properties of **3-Fluoropyridine-2-carboxylic acid** are summarized below, providing a quick reference for laboratory use. These values are critical for predicting the compound's behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ FNO ₂	[1][2][7]
Molecular Weight	141.10 g/mol	[1][2][7]
Appearance	Light yellow to brown crystalline powder	[1][2]
Melting Point	154 °C	[1][2]
Boiling Point	265.2 °C (at 760 mmHg)	[1][2]
Density	1.419 g/cm ³	[1][2]
pKa (Predicted)	2.71 ± 0.10	[1][2]
LogP (Predicted)	0.91890	[1]
Flash Point	114.2 °C	[1][2]

Detailed Analysis of Key Properties

Acidity and Ionization State (pKa)

The predicted pKa of 2.71 is characteristic of a carboxylic acid group whose acidity is enhanced by the electron-withdrawing effects of both the pyridine ring and the adjacent fluorine atom.[1][2]

- Causality and Significance: The pKa value is paramount as it dictates the ionization state of the molecule at a given pH.[8] According to the Henderson-Hasselbalch equation, at physiological pH (~7.4), which is more than four units above the pKa, the carboxylic acid group will be almost completely deprotonated to its carboxylate form. This anionic state has profound implications:
 - Solubility: The charged carboxylate form generally exhibits significantly higher aqueous solubility than the neutral acid form.
 - Biological Interactions: The negatively charged group can form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in protein binding pockets, often acting as a critical pharmacophore.

- Membrane Permeability: The high polarity of the anionic form typically reduces passive diffusion across lipid membranes, which must be considered in drug design.

Thermal Stability (Melting Point)

The sharp and relatively high melting point of 154 °C suggests that **3-Fluoropyridine-2-carboxylic acid** exists as a stable, well-ordered crystalline solid at room temperature.[1][2]

- Causality and Significance: A defined crystalline state is crucial for pharmaceutical development, influencing properties such as purity, stability, and dissolution rate.[9] The thermal stability indicated by the melting point is essential for assessing storage conditions and compatibility with manufacturing processes like milling or formulation. Differential Scanning Calorimetry (DSC) is the gold-standard technique for precisely characterizing such thermal transitions.[10][11]

Lipophilicity (LogP)

The predicted octanol-water partition coefficient (LogP) of approximately 0.91 suggests the compound has moderate lipophilicity.[1]

- Causality and Significance: LogP is a key indicator of a drug's ability to permeate biological membranes and its distribution between aqueous and lipid environments in the body.[6] A LogP value around 1 often represents a balance between aqueous solubility and lipid permeability, a desirable trait for many drug candidates. The fluorine atom can increase lipophilicity, which in this case helps to offset the high polarity of the carboxylic acid group, contributing to a balanced profile.[6][12]

Experimental Determination Protocols

To ensure scientific rigor, the determination of these properties must follow validated experimental protocols. The following sections detail the methodologies for measuring pKa, solubility, and melting point.

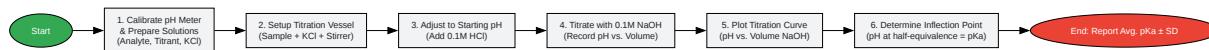
Protocol 1: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[13][14][15]

Methodology Rationale: This method relies on monitoring the pH of a solution as a titrant of known concentration is added. The point of half-equivalence, where the concentrations of the acidic and conjugate base forms are equal, corresponds to the pKa. The inflection point of the resulting titration curve provides a precise determination of this value.[8][14]

Step-by-Step Protocol:

- **Instrument Calibration:** Calibrate a potentiometer and a combined pH electrode using standard aqueous buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[13]
- **Sample Preparation:** Accurately weigh and dissolve **3-Fluoropyridine-2-carboxylic acid** in a suitable solvent (e.g., water or a co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[8][13]
- **Titration Setup:** Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer. Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]
- **Initial pH Adjustment:** Acidify the solution to a pH approximately 2 units below the expected pKa (e.g., to pH ~1.8-2.0) using a standardized solution of 0.1 M HCl.[8]
- **Titration:** Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
- **Data Collection:** Continue the titration until the pH is approximately 2 units above the final expected equivalence point (e.g., pH 12-12.5).[8][13]
- **Analysis:** Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[14]
- **Validation:** Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[13]



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium thermodynamic solubility due to its reliability.[16][17]

Methodology Rationale: This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the compound and allowing sufficient time for equilibration, the measured concentration of the resulting clear supernatant represents the maximum solubility under the specified conditions.[18]

Step-by-Step Protocol:

- Preparation: Add an excess amount of solid **3-Fluoropyridine-2-carboxylic acid** to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed glass vial. The excess solid should be clearly visible.[16]
- Equilibration: Place the vials in a temperature-controlled shaker or agitator (e.g., 25 °C or 37 °C). Agitate for a predetermined time sufficient to reach equilibrium (typically 24-48 hours). [19]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [20]
- Quantification: Carefully remove an aliquot of the clear supernatant.

- Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
- Validation: Prepare at least three replicate samples to ensure the precision of the measurement.



[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility by the shake-flask method.

Protocol 3: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides precise melting point (T_m) and enthalpy of fusion (ΔH) data.[10][21]

Methodology Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] Melting is an endothermic process that appears as a distinct peak on the DSC thermogram. The onset or peak of this peak is taken as the melting point.[11]

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh a small amount of the crystalline **3-Fluoropyridine-2-carboxylic acid** (typically 1-5 mg) into a DSC sample pan (e.g., aluminum).
- Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's furnace.
- Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., from 25 °C

to 200 °C). The sample chamber is typically purged with an inert gas like nitrogen.[9]

- Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.



[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination using DSC.

Spectroscopic Profile

Structural confirmation of **3-Fluoropyridine-2-carboxylic acid** relies on standard spectroscopic techniques:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm). [22]
- ¹³C NMR: The carbon spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region.[22] The carbon bonded to the fluorine will show a large C-F coupling constant.
- FTIR: The infrared spectrum will exhibit a very broad O-H stretching band for the hydrogen-bonded carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1750 cm⁻¹.[22] The C-F stretch typically appears in the 1150-1250 cm⁻¹ region.[23]
- Mass Spectrometry: Mass spectrometry will confirm the molecular weight of 141.10 g/mol . [7] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and

COOH (M-45).[\[22\]](#)

Safety and Handling

According to safety data sheets, **3-Fluoropyridine-2-carboxylic acid** is an irritant.[\[24\]](#)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[24\]](#)[\[25\]](#)
- Precautions: Handling should be performed in a well-ventilated area, such as a fume hood. [\[24\]](#) Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[\[25\]](#)[\[26\]](#) Avoid generating dust.[\[24\]](#)[\[26\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[24\]](#)[\[26\]](#)

Conclusion

3-Fluoropyridine-2-carboxylic acid is a valuable chemical entity whose utility is defined by its key physicochemical properties. Its low pKa ensures it exists predominantly as an anion in physiological conditions, influencing its solubility and biological interactions. Its moderate lipophilicity and stable crystalline nature further contribute to a profile that is attractive for drug discovery and as a versatile synthetic intermediate. A thorough understanding and precise experimental determination of these properties, using the robust protocols outlined in this guide, are essential for its effective and predictable application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 2. Cas 152126-31-3,3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [\[benthamscience.com\]](http://benthamscience.com)
- 7. scbt.com [scbt.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 10. torontech.com [torontech.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [\[ecetoc.org\]](http://ecetoc.org)
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [\[journal11.magtechjournal.com\]](http://journal11.magtechjournal.com)
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. chemicalbook.com [chemicalbook.com]
- 25. fishersci.com [fishersci.com]
- 26. acrospharma.co.kr [acrospharma.co.kr]
- To cite this document: BenchChem. [Introduction: Strategic Importance of a Fluorinated Pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b114950#physicochemical-properties-of-3-fluoropyridine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com